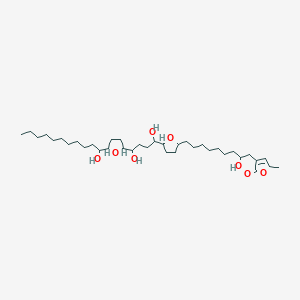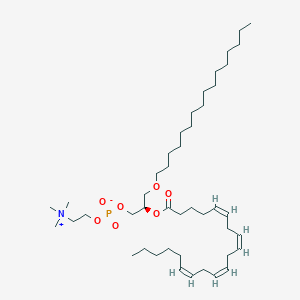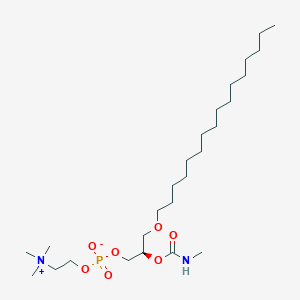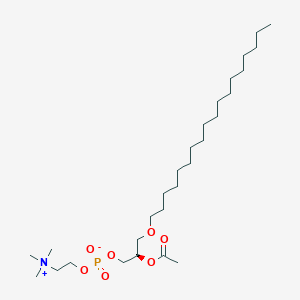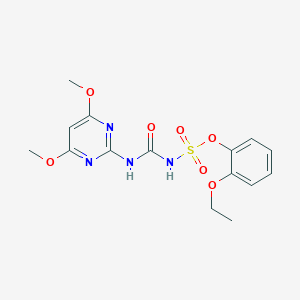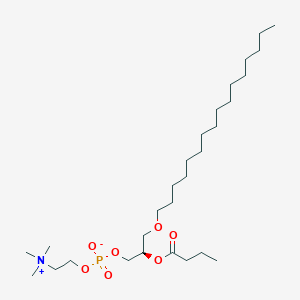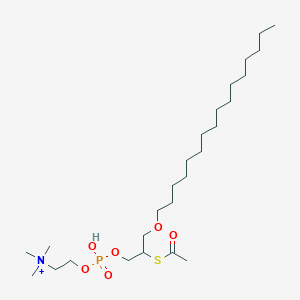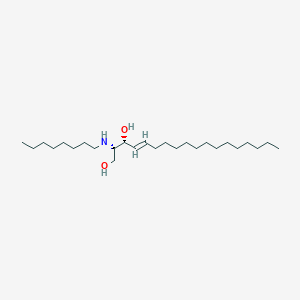
Diethyl pyridine-2,4-dicarboxylate
Übersicht
Beschreibung
Diethyl pyridine-2,4-dicarboxylate is a chemical compound with the molecular formula C11H13NO4. It is known for its role as a potent prolyl 4-hydroxylase-directed proinhibitor, which inhibits prolyl hydroxylation and procollagen processing in biological systems . This compound is widely used in scientific research due to its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Diethylpyridin-2,4-dicarboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Diethylpyridin-2,4-dicarboxylat übt seine Wirkungen aus, indem es die Prolyl-4-Hydroxylase hemmt, ein Enzym, das an der Hydroxylierung von Prolinresten in Kollagen beteiligt ist. Diese Hemmung stört die normale Verarbeitung von Prokollagen, was zu einer verringerten Kollagensynthese führt. Die Verbindung zielt auf die aktive Stelle des Enzyms ab und verhindert die Hydroxylierungsreaktion, wodurch die Aktivität von Hypoxie-induzierbaren Faktoren moduliert wird .
Ähnliche Verbindungen:
- Dimethylpyridin-2,4-dicarboxylat
- Pyridin-2,4-dicarbonsäure
- Diethylpyridin-2,6-dicarboxylat
Vergleich: Diethylpyridin-2,4-dicarboxylat ist aufgrund seiner spezifischen inhibitorischen Wirkung auf die Prolylhydroxylase einzigartig. Während ähnliche Verbindungen wie Dimethylpyridin-2,4-dicarboxylat und Pyridin-2,4-dicarbonsäure strukturelle Ähnlichkeiten aufweisen, zeigen sie nicht das gleiche Maß an biologischer Aktivität. Diethylpyridin-2,6-dicarboxylat hingegen hat unterschiedliche Substitutionsmuster, was zu Variationen in seiner chemischen Reaktivität und seinen Anwendungen führt .
Wirkmechanismus
Target of Action
Diethyl pyridine-2,4-dicarboxylate is a potent proinhibitor directed towards prolyl 4-hydroxylase . Prolyl 4-hydroxylase is an enzyme that plays a crucial role in the hydroxylation of proline, an amino acid involved in protein synthesis and structure.
Mode of Action
The compound interacts with prolyl 4-hydroxylase, inhibiting its activity . This inhibition prevents the hydroxylation of proline, which can lead to changes in protein structure and function.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the proline hydroxylation pathway . By inhibiting prolyl 4-hydroxylase, the compound disrupts this pathway, potentially affecting the synthesis and structure of proteins that rely on hydroxylated proline.
Result of Action
The inhibition of prolyl hydroxylation by this compound can affect the processing of procollagen in cells . This could potentially lead to changes in collagen structure and function, impacting various biological processes where collagen plays a key role.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in dry conditions at 2-8°C to maintain its stability
Safety and Hazards
Diethyl pyridine-2,4-dicarboxylate is classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and washing off with soap and plenty of water in case of skin contact .
Biochemische Analyse
Biochemical Properties
Diethyl Pyridine-2,4-dicarboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as prolyl 4-hydroxylase, a key enzyme involved in the hydroxylation of proline residues in collagen . The nature of these interactions involves the inhibition of the enzyme, thereby affecting the hydroxylation process .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inhibiting prolyl hydroxylation and procollagen processing in chick-embryo calvaria, which predominantly synthesize type I collagen . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of prolyl 4-hydroxylase, thereby affecting the enzyme’s activity and leading to changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways related to collagen synthesis. It interacts with prolyl 4-hydroxylase, an enzyme crucial in these pathways
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Diethylpyridin-2,4-dicarboxylat kann durch die Veresterung von Pyridin-2,4-dicarbonsäure mit Ethanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Rückflusskochen der Reaktanten über mehrere Stunden, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Diethylpyridin-2,4-dicarboxylat ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten, wodurch die Ausbeute und Reinheit des Produkts optimiert werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Diethylpyridin-2,4-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Pyridin-2,4-dicarbonsäure oxidiert werden.
Reduktion: Reduktionsreaktionen können es in Diethylpyridin-2,4-dicarboxylat-Derivate umwandeln.
Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Estergruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Pyridin-2,4-dicarbonsäure.
Reduktion: Verschiedene Diethylpyridin-2,4-dicarboxylat-Derivate.
Substitution: Substituierte Pyridinderivate.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl pyridine-2,4-dicarboxylate
- Pyridine-2,4-dicarboxylic acid
- Diethyl pyridine-2,6-dicarboxylate
Comparison: Diethyl pyridine-2,4-dicarboxylate is unique due to its specific inhibitory action on prolyl hydroxylase. While similar compounds like dimethyl pyridine-2,4-dicarboxylate and pyridine-2,4-dicarboxylic acid share structural similarities, they do not exhibit the same level of biological activity. Diethyl pyridine-2,6-dicarboxylate, on the other hand, has different substitution patterns, leading to variations in its chemical reactivity and applications .
Eigenschaften
IUPAC Name |
diethyl pyridine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUDQLHCIAOWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961682 | |
| Record name | Diethyl lutidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41438-38-4 | |
| Record name | Diethyl 2,4-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41438-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2,4-pyridinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041438384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl lutidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl pyridine-2,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL LUTIDINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN4572M5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

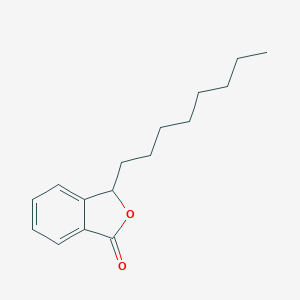
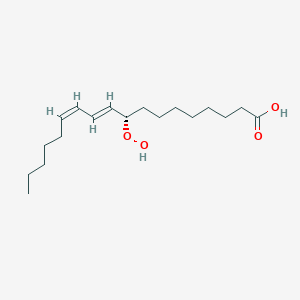
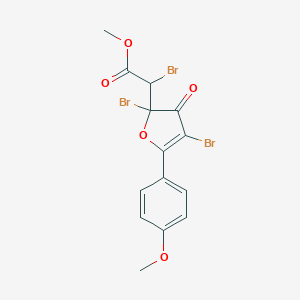
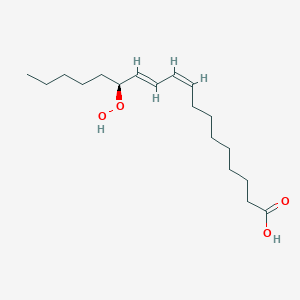
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)
